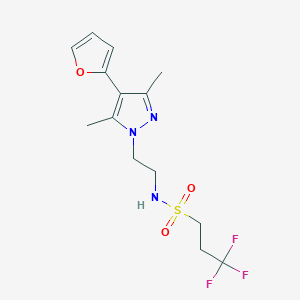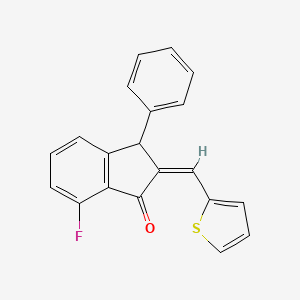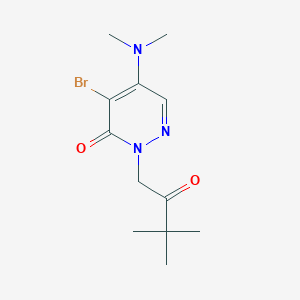
4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a dimethyl-2-oxobutyl side chain. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Dimethyl-2-oxobutyl Side Chain: This step involves the alkylation of the pyridazinone core with a suitable alkylating agent, such as 3,3-dimethyl-2-oxobutyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the dimethyl-2-oxobutyl side chain, potentially converting it to an alcohol.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the dimethyl-2-oxobutyl side chain.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. Pyridazinones, in general, have shown promise as anti-inflammatory, anti-cancer, and antimicrobial agents. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The bromine atom and the dimethylamino group may play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-(dimethylamino)-2-(2-oxobutyl)-3(2H)-pyridazinone: Similar structure but with a different side chain.
5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone: Lacks the bromine atom.
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone: Chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 4-position and the specific dimethyl-2-oxobutyl side chain make 4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone unique. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)9(17)7-16-11(18)10(13)8(6-14-16)15(4)5/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZAYGTZQWIWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757696.png)
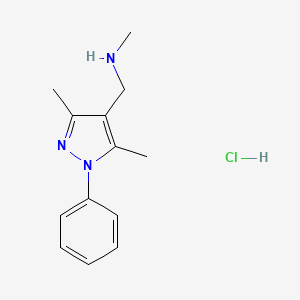
![6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757700.png)


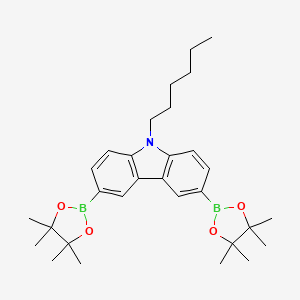
![methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2757706.png)
![2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2757710.png)
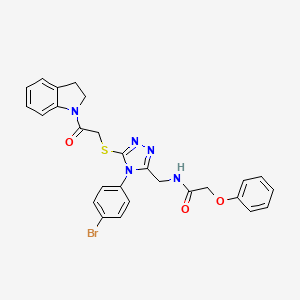


![N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2757715.png)
